molecular formula C17H14O5S B2558376 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate CAS No. 869341-33-3

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate

Cat. No. B2558376
M. Wt: 330.35
InChI Key: SXIXKXYANFFFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Oxidation and Sulfonation Reactions

  • Research on the oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents demonstrates a method for preparing bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, illustrating the chemical behavior of related sulfonate esters (Ogura, Suzuki, & Tsuchihashi, 1980).

Microbial Metabolism

  • Methanesulfonic acid, a stable strong acid, plays a key role in the biogeochemical cycling of sulfur. It is utilized by various aerobic bacteria as a sulfur source, highlighting the environmental and biological relevance of sulfonate compounds (Kelly & Murrell, 1999).

Sulfenic Acids Study

Analytical Applications

  • A colorimetric assay of lipid peroxidation using methanesulfonic acid for the optimal yield of chromophores from malondialdehyde and 4-hydroxyalkenals showcases the analytical chemistry applications of sulfonate compounds (Gérard-Monnier et al., 1998).

Selective Hydrolysis

  • The selective hydrolysis study of methanesulfonate esters underlines the chemical selectivity achievable with sulfonate esters, relevant for synthesis and purification processes (Chan, Cox, & Sinclair, 2008).

Catalysis and Synthesis

  • Efficient synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) using methanesulfonic acid-catalyzed reactions under microwave assistance highlights the catalytic applications of sulfonate compounds in organic synthesis (Qi et al., 2014).

properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-14-10-13(22-23(2,19)20)8-9-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIXKXYANFFFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate

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